
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride
Vue d'ensemble
Description
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride, also known as clomipramine hydrochloride, is a tricyclic antidepressant drug that has been used in the treatment of various mental disorders. It was first synthesized in the 1960s and has been widely used since then. Clomipramine hydrochloride is a potent inhibitor of serotonin and norepinephrine reuptake, which makes it effective in treating depression, obsessive-compulsive disorder, and other mental disorders.
Mécanisme D'action
Clomipramine hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine, which increases the concentration of these neurotransmitters in the brain. This leads to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects
Clomipramine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine. Clomipramine hydrochloride has also been shown to affect the levels of various hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
Clomipramine hydrochloride has several advantages for use in lab experiments. It is a potent inhibitor of serotonin and norepinephrine reuptake, which makes it useful for studying the effects of these neurotransmitters. Clomipramine hydrochloride has also been extensively studied, which makes it a well-established tool for research. However, 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride hydrochloride also has several limitations, including its potential for side effects and its narrow therapeutic index.
Orientations Futures
There are several future directions for research on 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride hydrochloride. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects. Another area of research is the development of new treatments for obsessive-compulsive disorder and other mental disorders. Additionally, there is a need for further research on the mechanism of action of 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride hydrochloride and its effects on neurotransmitter systems.
Applications De Recherche Scientifique
Clomipramine hydrochloride has been extensively studied for its therapeutic effects on various mental disorders. It has been shown to be effective in the treatment of depression, obsessive-compulsive disorder, panic disorder, and phobias. Clomipramine hydrochloride has also been studied for its effects on neurotransmitter systems, including serotonin and norepinephrine.
Propriétés
IUPAC Name |
7-(2-chlorophenyl)-1,4-thiazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJERTCZEVWGDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2097936-34-8 | |
| Record name | 1,4-Thiazepine, 7-(2-chlorophenyl)hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




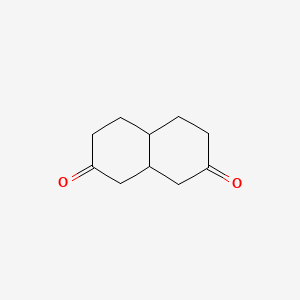
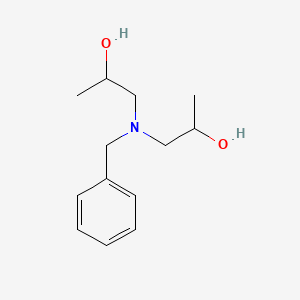
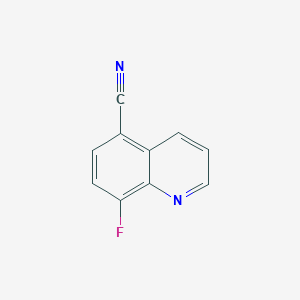


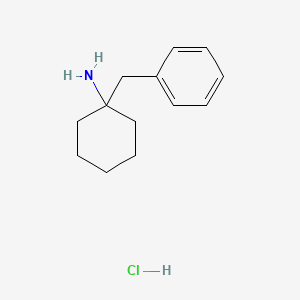
![1-(3-{3-[(2-Chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B1654004.png)
![4-(Piperidin-1-yl)-3-[2-(trifluoromethoxy)benzenesulfonamido]benzamide](/img/structure/B1654005.png)
![2-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B1654007.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[1-(oxane-4-carbonyl)azetidin-3-yl]methanesulfonamide](/img/structure/B1654008.png)
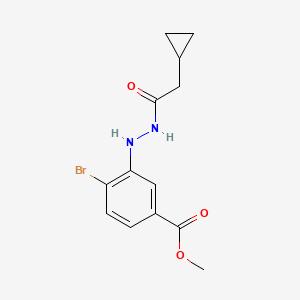
![Ethyl 2-[2-(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B1654012.png)
